

Methyl Homoveratrate and Proteomics Research: A Review of Current Applications

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Compound of Interest

Compound Name: Methyl homoveratrate

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Despite its classification by some suppliers as a biochemical for proteomics research, a comprehensive review of scientific literature reveals no established or documented applications of **methyl homoveratrate** in the field of proteomics. Extensive searches for its use in experimental protocols, quantitative proteomics studies, or specific analytical techniques have yielded no significant results. Therefore, the creation of an in-depth technical guide on its applications is not feasible at this time.

While **methyl homoveratrate** itself does not appear to be a tool in the proteomics researcher's arsenal, the broader concepts of "methylation" and the use of "methyl" groups are central to many advanced proteomics techniques. This guide will briefly touch upon these established areas to provide context for researchers interested in methyl-related proteomics.

The Landscape of Methylation in Proteomics

Proteomics research frequently investigates protein methylation, a crucial post-translational modification (PTM) involved in the regulation of numerous cellular processes. This research primarily falls into two categories:

- **Analysis of Endogenous Protein Methylation:** This area focuses on identifying and quantifying methylation on proteins (primarily on lysine and arginine residues) and understanding its functional consequences. Methodologies in this space are highly sophisticated and include:

- Immunoaffinity Enrichment: Utilizing antibodies that specifically recognize methylated residues to isolate methyl-peptides from complex mixtures.
- Mass Spectrometry (MS)-based Proteomics: Advanced MS techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the cornerstone for identifying the exact sites of methylation and quantifying their abundance.
- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): "Heavy methyl" SILAC is a powerful quantitative method to study the dynamics of protein methylation in response to various stimuli.
- Use of Methyl Groups as Probes in Structural Biology: Isotopic labeling of proteins with methyl groups is a key technique in Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure and dynamics of large proteins and protein complexes. This approach, often referred to as methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy), provides critical insights into protein function.

Chemical Cross-Linking Mass Spectrometry (XL-MS)

Another significant area in proteomics is the use of chemical cross-linkers to study protein-protein interactions and protein structure. These reagents covalently link amino acids that are in close proximity. While **methyl homoveratrate** is not used as a cross-linker, a variety of cross-linking reagents with different spacer arms and reactive groups are employed to capture a snapshot of protein interactions within cells or tissues. The resulting cross-linked peptides are then identified by mass spectrometry.

In summary, while the initial query on the applications of **methyl homoveratrate** in proteomics did not yield specific use-cases, the underlying interest in "methyl" groups connects to vibrant and technically advanced areas of proteomics research. Future innovations may identify a role for specific small molecules like **methyl homoveratrate**, but based on current scientific literature, its application in this field is not documented.

- To cite this document: BenchChem. [Methyl Homoveratrate and Proteomics Research: A Review of Current Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094004#methyl-homoveratrate-applications-in-proteomics-research\]](https://www.benchchem.com/product/b094004#methyl-homoveratrate-applications-in-proteomics-research)

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